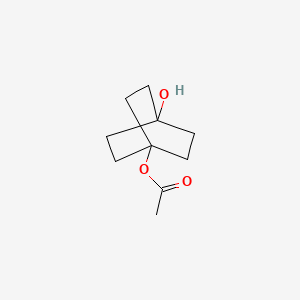
Bicyclo(2.2.2)octane-1,4-diol, monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(2.2.2)octane-1,4-diol, monoacetate is an organic compound with a unique bicyclic structure. It is a derivative of bicyclo(2.2.2)octane-1,4-diol, where one of the hydroxyl groups is acetylated. This compound is known for its stability and distinctive chemical properties, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.2)octane-1,4-diol, monoacetate typically involves the acetylation of bicyclo(2.2.2)octane-1,4-diol. This can be achieved through the reaction of bicyclo(2.2.2)octane-1,4-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective acetylation of one hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Bicyclo(2.2.2)octane-1,4-diol, monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to bicyclo(2.2.2)octane-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bicyclo(2.2.2)octane-1,4-diol, monoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of bicyclo(2.2.2)octane-1,4-diol, monoacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The acetyl group can also undergo hydrolysis, releasing acetic acid and the parent diol, which can further participate in biochemical pathways.
類似化合物との比較
Similar Compounds
Bicyclo(2.2.2)octane-1,4-diol: The parent compound without the acetyl group.
Bicyclo(2.2.2)octane-1,4-dicarboxylic acid: A derivative with carboxyl groups instead of hydroxyl groups.
Bicyclo(2.2.2)octane-1,4-dione: A compound with ketone groups.
Uniqueness
Bicyclo(2.2.2)octane-1,4-diol, monoacetate is unique due to its acetylated hydroxyl group, which imparts different chemical reactivity and biological properties compared to its non-acetylated counterpart. This modification can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
54774-94-6 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
(4-hydroxy-1-bicyclo[2.2.2]octanyl) acetate |
InChI |
InChI=1S/C10H16O3/c1-8(11)13-10-5-2-9(12,3-6-10)4-7-10/h12H,2-7H2,1H3 |
InChIキー |
OSRXXHFYYBJIOW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC12CCC(CC1)(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)
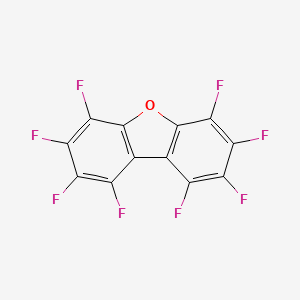
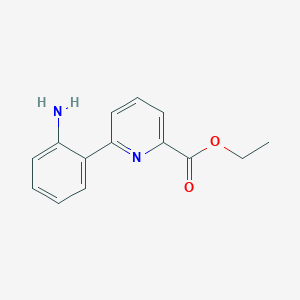
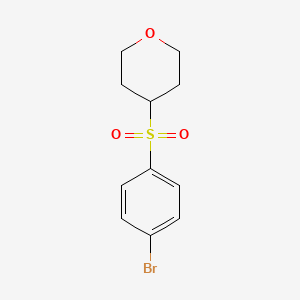
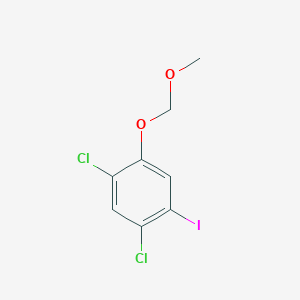
![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
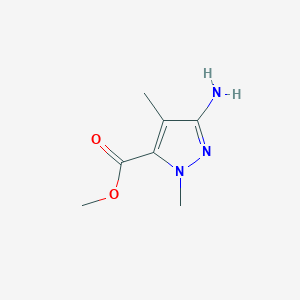
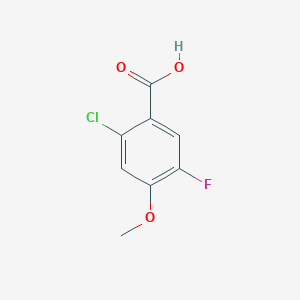
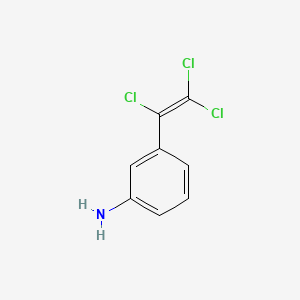
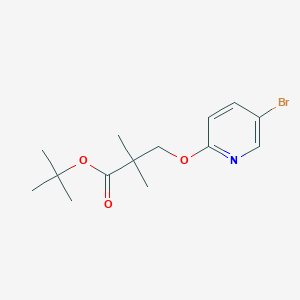
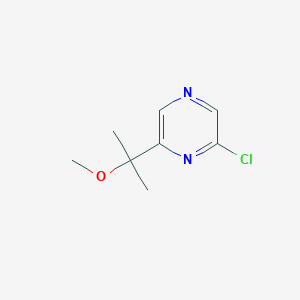
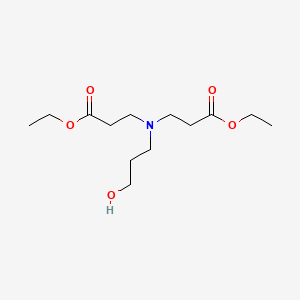
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)
